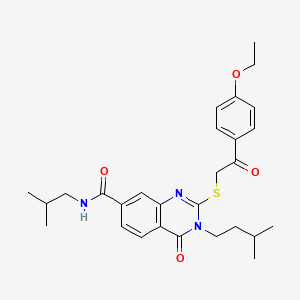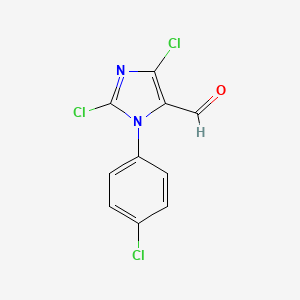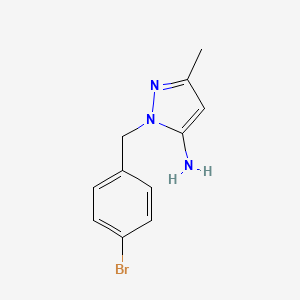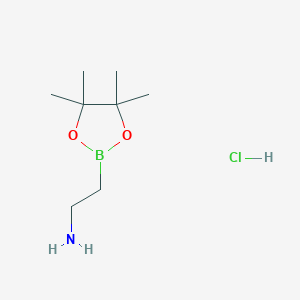
4-Formylphenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylphenyl 4-chlorobenzoate is a useful research chemical . It has a molecular weight of 260.67 and a molecular formula of C14H9ClO3 . The compound is also known by its CAS number 108577-34-0 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with a formyl group (C=O) and a chlorobenzoate group . The compound’s SMILES notation is C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Cl .Aplicaciones Científicas De Investigación
Biodegradation and Environmental Applications
- Biodegradation of Chlorobenzoic Acids : Chlorobenzoic acids, related to 4-Formylphenyl 4-chlorobenzoate, are known for being recalcitrant and toxic. A study by Samadi et al. (2020) highlighted the biodegradation of 4-chlorobenzoic acid using Lysinibacillus macrolides DSM54T. This organism, isolated from PCB-polluted soils, showed high removal efficiency, indicating potential for bioremediation applications.
- PCB Degradation : A related study on the aerobic degradation of polychlorinated biphenyls (PCBs) by Pieper (2005) provides insight into the degradation of chlorobenzoates as part of the complex metabolic network responsible for PCB degradation. This research is significant for environmental cleanup efforts.
Chemical Analysis and Synthesis
- Crystal Structure Analysis : Research by Kumar et al. (2017) on the crystal structure of a compound related to this compound, 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, provides valuable data for understanding the molecular configuration, which can be critical in materials science and pharmaceuticals.
Environmental Chemistry
- Reactivity in Environmental Processes : The study of the reaction rate of hydroxyl radicals with 4-chlorobenzoic acid by Kawaguchi et al. (2022) sheds light on the chemical's reactivity in environmental processes such as ozonation and advanced oxidation processes. This research is crucial for understanding and improving water treatment methods.
Pharmaceutical Applications
- Drug Polymorph Selection : Research on polymorphs of a compound structurally related to this compound by Katrincic et al. (2009) highlights the importance of solid-state characterization in selecting a form for drug development. This research is relevant for pharmaceutical manufacturing and drug formulation.
Mecanismo De Acción
Target of Action
It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Similar compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
It is known that similar compounds can be metabolized via the formation of 4-hydroxybenzoate (4-hba) by dechlorination or via 4-chlorocatechol (4-cc) by benzoate dioxygenation .
Pharmacokinetics
The compound’s molecular weight of 26067 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its use in proteomics research , it may influence protein expression or function, leading to changes at the cellular level.
Action Environment
The action, efficacy, and stability of 4-Formylphenyl 4-chlorobenzoate can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can be affected by temperature, pH, and the presence of other molecules
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
(4-formylphenyl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSDBATZVOQQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2995322.png)
![3-[(5-Fluoro-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2995323.png)
![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride](/img/structure/B2995324.png)
![8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)
![(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2995326.png)




![7-benzyl-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995333.png)

![4,4,4-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2995338.png)
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2995342.png)
![4-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2995344.png)
